3H-1,2,3-Benzoxathiazole, 2,2-dioxide
Overview
Description
3H-1,2,3-Benzoxathiazole, 2,2-dioxide is a chemical compound with the molecular formula C6H5NO3S and a molecular weight of 171.1738 . It is a subject of interest in various fields of chemistry due to its potential applications .
Synthesis Analysis
The synthesis of this compound and related compounds has been reported in the literature. For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . Another method involves the treatment of certain compounds with various nucleophilic reagents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as FTIR, 1H, 13C-NMR, and HRMS . These techniques can provide detailed information about the structure of the synthesized derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various reagents. For example, certain amines can attack the endocyclic sulfonyl sulfur atom and cleave the endocyclic N-SO2 bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, and toxicity . These properties can be determined using various analytical techniques .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques and Transformations : 3H-1,2,3-Benzoxathiazole, 2,2-dioxide and its derivatives, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, are primarily synthesized via cyclization of salicylic acid derivatives. These compounds undergo various chemical transformations, including those involving C=O and CH2 groups, SO2–O bonds, and CH2CO fragments (Hryhoriv, Lega, & Shemchuk, 2021).
Acid-Catalyzed Hydrolysis : Acid-catalyzed hydrolysis of certain aromatic cyclic sulfamates, like X-3-(p-tolylsulfonyl)-1,2,3-benzoxathiazole 2,2-dioxides, has been studied to understand their reaction mechanisms in different acidic environments (Bekdemir et al., 2002).
Biological Activity and Applications
Carbonic Anhydrase Inhibition : Derivatives of this compound, such as 1,2,3-benzoxathiazine-2,2-dioxides, have been shown to effectively inhibit human carbonic anhydrases, which are enzymes significant in various physiological processes. This inhibition is particularly relevant for certain isoforms associated with human diseases (Ivanova et al., 2022).
Antimicrobial Activity : Some studies have explored the antimicrobial properties of compounds derived from this compound. For instance, compounds synthesized from cycloalkanecarbaldehydes and 1,2-benzoxathiin-4(3H)-on 2,2-dioxide have shown higher antimicrobial activity against gram-positive strains compared to reference drugs (Grygoriv et al., 2017).
Innovative Applications
Photochromism and Material Science : Compounds like 3H-2,1,4-benzoxadiazine 4-oxides, closely related to this compound, exhibit photochromism – a property where the compound changes color when exposed to light. This property is valuable for applications in material science and photochromic materials (Chugunova et al., 2017).
Pharmaceutical Research : Derivatives of this compound have been explored in pharmaceutical research for their potential in producing compounds with varied pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties (Grygoriv et al., 2019).
properties
IUPAC Name |
3H-1,2λ6,3-benzoxathiazole 2,2-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c8-11(9)7-5-3-1-2-4-6(5)10-11/h1-4,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLUWQXJGGKULE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NS(=O)(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460813 | |
Record name | 3H-1,2,3-Benzoxathiazole, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136061-92-2 | |
Record name | 3H-1,2,3-Benzoxathiazole, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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